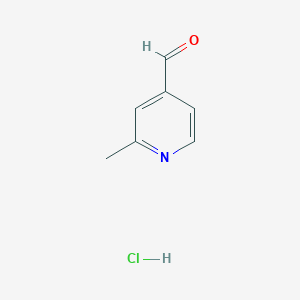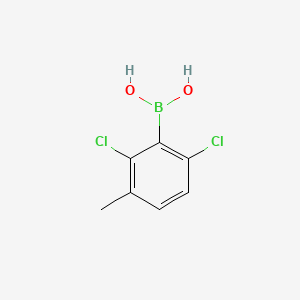
2,6-Dichloro-3-methylphenylboronic acid
概要
説明
2,6-Dichloro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-methylphenylboronic acid can be synthesized through several methods, with one of the most common being the borylation of 2,6-dichloro-3-methylphenyl halides. The process typically involves the reaction of 2,6-dichloro-3-methylphenyl bromide with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures (around 80-100°C) to facilitate the formation of the boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,6-Dichloro-3-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products are biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions, resulting in the formation of the corresponding aryl or alkyl compound.
Common Reagents and Conditions
Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aryl Compounds: Formed through protodeboronation.
科学的研究の応用
2,6-Dichloro-3-methylphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Research: Employed in the synthesis of biologically active molecules and probes for studying biological systems.
作用機序
The primary mechanism of action for 2,6-dichloro-3-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the carbon-carbon bond.
類似化合物との比較
2,6-Dichloro-3-methylphenylboronic acid can be compared with other phenylboronic acids such as:
Phenylboronic Acid: Lacks the chlorine and methyl substituents, making it less sterically hindered and more reactive in some cases.
2,6-Dichlorophenylboronic Acid: Similar in structure but lacks the methyl group, which can influence its reactivity and selectivity in certain reactions.
3-Methylphenylboronic Acid: Lacks the chlorine substituents, affecting its electronic properties and reactivity.
The unique combination of chlorine and methyl substituents in this compound provides it with distinct reactivity and selectivity profiles, making it valuable in specific synthetic applications.
特性
IUPAC Name |
(2,6-dichloro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWVEDFFDGYSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656933 | |
| Record name | (2,6-Dichloro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851756-54-2 | |
| Record name | (2,6-Dichloro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate](/img/structure/B1386671.png)
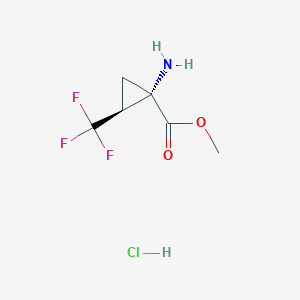
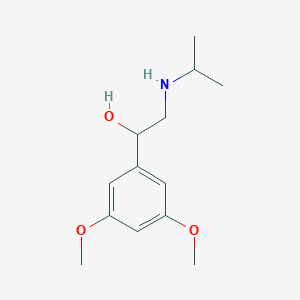

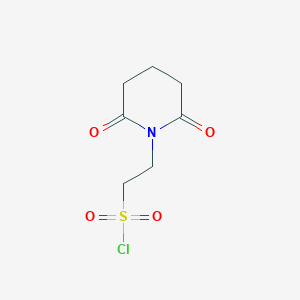
![Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine](/img/structure/B1386680.png)
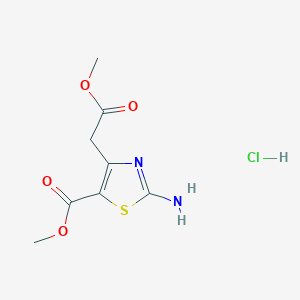

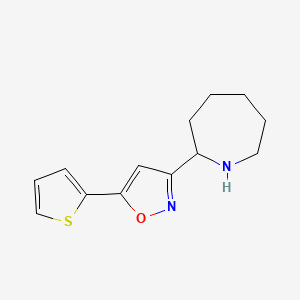
![1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine](/img/structure/B1386686.png)
![3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane](/img/structure/B1386690.png)
![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)
